molecular formula C10H15ClO3 B6220594 rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans CAS No. 2757961-52-5

rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans

Cat. No.: B6220594
CAS No.: 2757961-52-5
M. Wt: 218.7
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Description

“Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” is a synthetic organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a chloroacetyl group and a carboxylate ester group attached to a cyclohexane ring. The term “rac” indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which is subjected to a series of reactions to introduce the necessary functional groups.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of cyclohexane is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloroacetyl group to other functional groups such as alcohols or amines.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of “rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1r,4r)-4-acetylcyclohexane-1-carboxylate: Similar structure but lacks the chloro group.

    Ethyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

“Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” is unique due to the presence of both the chloroacetyl and carboxylate ester groups on the cyclohexane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2757961-52-5

Molecular Formula

C10H15ClO3

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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